Ala-asp
Overview
Description
“Ala-asp” is a dipeptide composed of the amino acids alanine (Ala) and aspartic acid (Asp) . It is used in various fields such as food science, pharmaceuticals, and cosmetics .
Synthesis Analysis
The hexapeptide ALA-ASP-LEU-LYS-PRO-THR is widely used as an active ingredient in commercial creams . The amino acid sequences ALA-ASP-LEU and PRO-THR are particularly effective in physiological processes . A procedure for the selective binding of the low molecular weight peptide using a two-component matrix has been developed, which enables the characterization of the hexapeptide directly without any initial processing .
Molecular Structure Analysis
The molecular formula of “Ala-asp” is C7H12N2O5 . The average mass is 204.181 Da and the monoisotopic mass is 204.074615 Da .
Chemical Reactions Analysis
The hexapeptide ALA-ASP-LEU-LYS-PRO-THR is determined in solution and in cosmetic formulations by matrix-assisted laser desorption ionisation mass spectrometry . A convenient technique involving acid hydrolysis at the -Asp-Cys- sequence has been developed to effectively obtain a C-terminal peptide fragment .
Physical And Chemical Properties Analysis
“Ala-asp” has a density of 1.4±0.1 g/cm3, a boiling point of 455.9±45.0 °C at 760 mmHg, and a flash point of 229.6±28.7 °C . It has 7 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .
Scientific Research Applications
RNA Interference Therapeutic for Acute Hepatic Porphyria
A study focused on ALN-AS1, an investigational RNA interference therapeutic targeting ALAS1, aimed at decreasing levels of neurotoxic heme intermediates in Acute Hepatic Porphyria (AHP). This research highlights the potential of targeting specific amino acid synthesis pathways for treating metabolic disorders (Sardh et al., 2016).
Plant Biostimulants in Agriculture
Research on tomato plants has shown that application of amino acids including Ala and Asp can significantly affect plant growth and metabolic processes. This study provides insights into the use of amino acids as biostimulants in agriculture, potentially offering solutions to environmental challenges (Alfosea-Simón et al., 2021).
Monitoring D-Amino Acids in Food
A study on cheese samples demonstrated a method to monitor the presence of D-amino acids, including D-Ala and D-Asp. This research contributes to understanding the role of amino acids in food chemistry and quality control (Sardella et al., 2013).
Oligopeptide Transporter Research
Research on D-Asp-Ala dipeptides has revealed their high affinity for oligopeptide transporters in Caco-2 monolayers. This finding is significant for understanding peptide transport mechanisms and could have implications in pharmaceutical sciences (Taub et al., 1997).
Peptide-Functionalized Gold Nanoparticles
A study explored the use of peptide-functionalized gold nanoparticles for sensing applications. The use of Ala and Asp in these peptides demonstrates the potential of amino acids in developing advanced materials for sensing technologies (Slocik et al., 2008).
Alanyl Aminopeptidase in Human Biology
Research on Alanyl Aminopeptidase (AAP) from human seminal plasma and rat liver highlights its role in biological processes. The study of Ala in AAP contributes to understanding enzyme activity in human physiology (Huang et al., 1997; Yamamoto et al., 1998) (Yamamoto et al., 1998).
Molecular Biology of Aspartate Transcarbamoylase
A study involving mutations in aspartate transcarbamoylase from Escherichia coli, where Asp-100 was replaced by Ala, has provided insights into enzyme activity and protein structure. This research contributes to the broader understanding of protein engineering and enzyme kinetics (Baker et al., 1995).
Pharmaceutical Quality Control
Research on L-aspartic acid and L-alanine emphasized the importance of controlling impurities in pharmaceuticals. This study contributes to pharmaceutical quality control and drug safety (Holzgrabe et al., 2010).
Nanomaterials Development
A study on the self-assembly of surfactant-like peptides, including Ala and Asp, into nanosheets demonstrates their potential in fabricating new nanomaterials. This research opens doors to innovative applications in materials science (Hamley et al., 2016).
Age Estimation in Forensic Science
Research comparing the racemization of Asp, Glu, and Ala in human femurs has provided valuable information for age estimation, an important aspect in forensic science (Ohtani et al., 2004).
Safety And Hazards
As per the safety data sheet for L-Aspartic Acid, it is recommended for laboratory chemicals and uses advised against food, drug, pesticide, or biocidal product use . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTDMGFGHWFK-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ala-asp | |
CAS RN |
20727-65-5 | |
Record name | L-Alanyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20727-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylaspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020727655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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